molecular formula C15H23NO2 B4790701 4-[4-(2-methylphenoxy)butyl]morpholine

4-[4-(2-methylphenoxy)butyl]morpholine

Cat. No. B4790701
M. Wt: 249.35 g/mol
InChI Key: JUIYOPNXUFARDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-methylphenoxy)butyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MPBM and is classified as a selective antagonist for the 5-HT2B receptor. The compound has been studied for its potential use in various applications, including the treatment of cardiovascular diseases, cancer, and obesity.

Mechanism of Action

The mechanism of action of 4-[4-(2-methylphenoxy)butyl]morpholine involves its interaction with the 5-HT2B receptor. The compound acts as a selective antagonist for this receptor, blocking its activation by serotonin. The 5-HT2B receptor is known to play a role in various physiological processes, including vascular smooth muscle contraction, platelet aggregation, and cardiac hypertrophy. By blocking the activation of this receptor, 4-[4-(2-methylphenoxy)butyl]morpholine may have therapeutic effects on diseases related to these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-methylphenoxy)butyl]morpholine are diverse and depend on the specific application of the compound. For instance, in the treatment of cardiovascular diseases, the compound has been shown to reduce pulmonary arterial pressure and improve cardiac function. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In the treatment of obesity, the compound has been shown to reduce food intake and body weight by acting on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2-methylphenoxy)butyl]morpholine in lab experiments include its selectivity for the 5-HT2B receptor, which allows for the investigation of the specific effects of blocking this receptor. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can make it challenging to administer to animals. Additionally, the compound may have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 4-[4-(2-methylphenoxy)butyl]morpholine in scientific research. One potential direction is the investigation of its potential therapeutic effects on other diseases, such as diabetes and neurodegenerative diseases. Additionally, the compound may have potential use in the field of drug discovery, as it can be used as a tool compound to investigate the role of the 5-HT2B receptor in various physiological processes. Finally, the compound may have potential use in the development of new imaging agents for the diagnosis of diseases such as cancer.

Scientific Research Applications

The scientific research application of 4-[4-(2-methylphenoxy)butyl]morpholine is diverse and includes the investigation of its potential therapeutic effects on various diseases. For instance, the compound has been studied for its potential use in the treatment of cardiovascular diseases such as pulmonary hypertension, atherosclerosis, and heart failure. The compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.

properties

IUPAC Name

4-[4-(2-methylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14-6-2-3-7-15(14)18-11-5-4-8-16-9-12-17-13-10-16/h2-3,6-7H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYOPNXUFARDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-methylphenoxy)butyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-(2-methylphenoxy)butyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[4-(2-methylphenoxy)butyl]morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[4-(2-methylphenoxy)butyl]morpholine
Reactant of Route 5
4-[4-(2-methylphenoxy)butyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[4-(2-methylphenoxy)butyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.